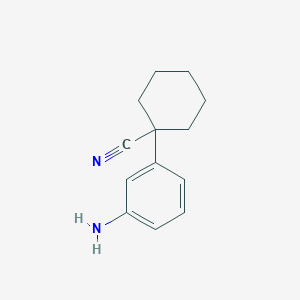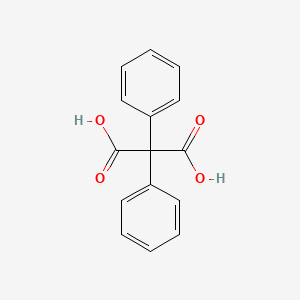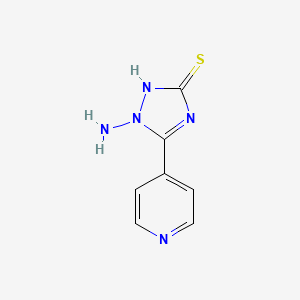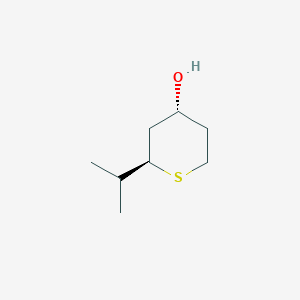![molecular formula C17H24N2O4Si B13799894 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique structure and properties. This compound is characterized by a pyrimidinetrione core with various substituents, including dimethyl, phenyl, and trimethylsiloxy groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production .
化学反应分析
Types of Reactions
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinetrione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
科学研究应用
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
作用机制
The mechanism of action of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the trimethylsiloxy group, resulting in different chemical properties.
1,3-Dimethyl-5-(trimethylsiloxy)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the phenyl group, affecting its reactivity and applications.
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinedione: Different oxidation state, leading to distinct chemical behavior.
Uniqueness
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of both phenyl and trimethylsiloxy groups, which confer specific chemical properties and reactivity. This combination of substituents makes it valuable in various research and industrial applications .
属性
分子式 |
C17H24N2O4Si |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-phenyl-5-(1-trimethylsilyloxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H24N2O4Si/c1-12(23-24(4,5)6)17(13-10-8-7-9-11-13)14(20)18(2)16(22)19(3)15(17)21/h7-12H,1-6H3 |
InChI 键 |
SBHZFXVJMFKEOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


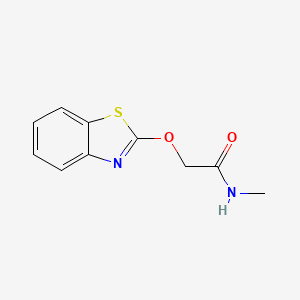
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

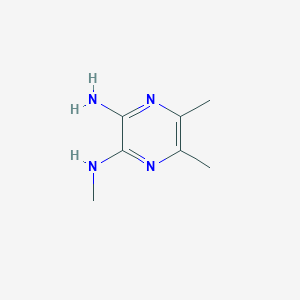
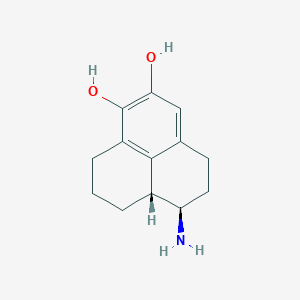

![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
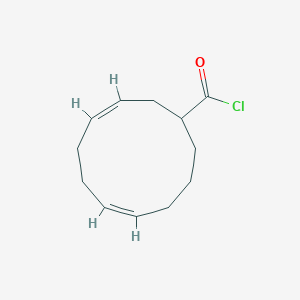
![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
